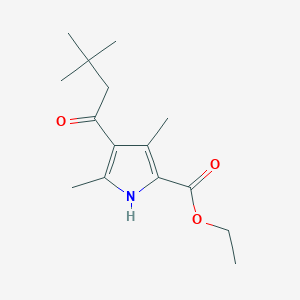

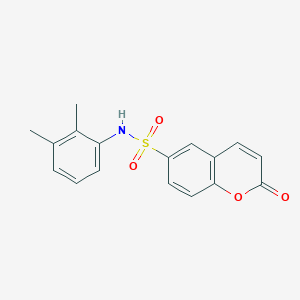

ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and similar compounds involves condensation reactions, typically using ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a precursor. These syntheses are characterized by their exothermic nature and the spontaneous formation of the compounds at room temperature, as demonstrated by Singh et al. (2013) and further supported by numerous quantum chemical calculations (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using spectroscopic techniques such as FT-IR, 1H NMR, UV-Vis, and mass spectroscopy, alongside quantum chemical calculations. These analyses reveal the presence of dimer formation in the solid state through heteronuclear double hydrogen bonding. The structure is further elucidated through "atoms in molecules" (AIM) theory, providing insight into the electron density and bonding characteristics within the molecule (Singh et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of these compounds is analyzed through local reactivity descriptors such as Fukui functions, softness, and electrophilicity indices, which indicate the reactive sites within the molecule. The compounds exhibit strong electrophilic properties, making them significant intermediates in various chemical reactions (Singh et al., 2013).

Physical Properties Analysis

The physical properties, including thermodynamic parameters and vibrational analysis, indicate that the formation of these compounds is exothermic and spontaneous at room temperature. The vibrational analysis, in particular, supports the existence of dimer formation through hydrogen bonding, which impacts the physical state and stability of the compound (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate are highlighted through its interactions and bonding patterns. The AIM theory provides detailed insights into the electron density, Laplacian of electron density, and total electron energy density, which are crucial for understanding the chemical behavior and reactivity of the molecule. These properties make the compound a strong electrophile with specific reactive sites conducive to further chemical transformations (Singh et al., 2013).

Wissenschaftliche Forschungsanwendungen

Hydrogen-bonding Patterns and Molecular Structures

One study provides detailed insights into the hydrogen-bonding patterns and molecular structures of six derivatives of 2,4-dimethylpyrrole, including a compound similar to ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. This research reveals the significance of hydrogen bonding in determining the stability and structure of these compounds (Senge & Smith, 2005).

Synthesis and Characterization

Another study focuses on the synthesis, molecular structure, and spectral analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. This research highlights the compound's synthesis process, characterizing it through various spectroscopic techniques and evaluating its properties through quantum chemical calculations. The findings demonstrate the compound's potential for further chemical and physical studies, indicating its relevance in scientific research (Singh et al., 2013).

Computational Studies

Computational studies on derivatives of ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been conducted to understand their molecular structure, vibrational properties, and potential for forming dimers through hydrogen bonding. These studies provide insights into the electronic structure and reactivity of these compounds, suggesting their utility in developing new chemical entities with potential applications in materials science and pharmaceutical research (Singh et al., 2014).

Non-linear Optical (NLO) Materials

Research on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides evidence of its potential as a non-linear optical (NLO) material. The study explores the compound's synthesis, characterization, and theoretical analysis, highlighting its suitability for applications in NLO technologies. This opens avenues for the development of new materials for optical and photonic devices (Singh et al., 2014).

Quantum Chemical and Spectroscopic Analyses

A combined experimental and quantum chemical study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer highlights the compound's structural and spectroscopic properties. Through DFT calculations and spectroscopic analysis, the study provides detailed insights into the compound's reactivity and interaction patterns, underscoring its relevance in the study of molecular interactions and chemical reactivity (Singh et al., 2013).

Eigenschaften

IUPAC Name |

ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-7-19-14(18)13-9(2)12(10(3)16-13)11(17)8-15(4,5)6/h16H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYGXCQRIIPZDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C(=O)CC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

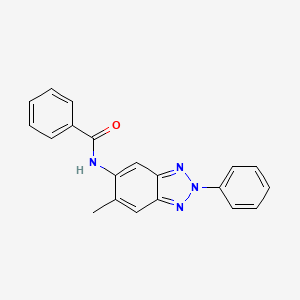

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)

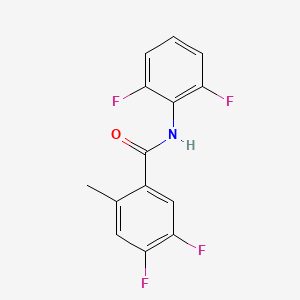

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

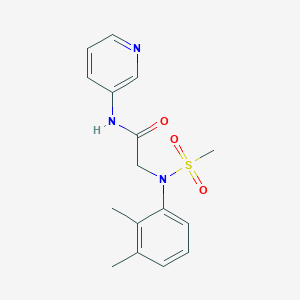

![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)

![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)

![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)